![molecular formula C15H21NO4 B13209825 4-Boc-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13209825.png)
4-Boc-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group serves as a temporary protective group for the secondary amine, enabling selective functionalization. Its removal is critical for further derivatization.
Mechanistic Insight : Acidic hydrolysis cleaves the Boc carbamate via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .
Nucleophilic Aromatic Substitution (SNAr)
The methoxy group at position 9 activates the aromatic ring for SNAr reactions, enabling substitution with nucleophiles.
Example : Reaction with 4-chloroquinaldine under SNAr conditions yields constrained 4-anilinoquinoline hybrids with antitumor activity .
Transition Metal-Catalyzed Couplings
The aromatic ring participates in cross-coupling reactions, facilitated by palladium or rhodium catalysts.
Case Study : Rh-catalyzed cyclization of N-benzylamino allenes produces 3-vinyl-1,4-benzoxazepines with >90% enantiomeric excess .
Ring-Opening and Functionalization
The oxazepine ring undergoes controlled cleavage under acidic or basic conditions.
Conditions | Reagent/Outcome | Product | Yield | Notes | Source |
---|---|---|---|---|---|
H₂SO₄ (2M), reflux | Ring-opening to diol intermediate | 2-Aminophenol derivatives | 55% | Selective C-O bond cleavage | |
LiAlH₄, THF, 0°C → rt | Reduction to secondary amine | 9-Methoxy-1,4-diazepane analog | 68% | Retains methoxy substituent |
Mechanistic Pathway : Acid-mediated protonation weakens the C–O bond, leading to ring opening and subsequent trapping by nucleophiles.
Mitsunobu and Alkylation Reactions
The secondary amine (after Boc deprotection) undergoes alkylation or acylation.
Application : Alkylation with prenyl bromide introduces hydrophobic side chains, enhancing blood-brain barrier permeability in CNS-targeted analogs .
Oxidation and Reduction
Controlled redox reactions modify the methoxy group or heterocycle.
Biological Relevance : 9-Hydroxy derivatives exhibit nanomolar cytotoxicity against cancer cells by inhibiting tubulin polymerization .
Photochemical Reactions
UV-induced reactivity exploits the aromatic system’s conjugation.
Conditions | Outcome | Product | Yield | Application | Source |
---|---|---|---|---|---|
UV light (254 nm), CH₃CN | [4+2] Cycloaddition with dienophiles | Polycyclic adducts | 45% | Synthesis of fused heterocycles |
Scientific Research Applications
4-Boc-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic organic compound belonging to the benzoxazepine class, possessing a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group that enhance its stability and potential therapeutic applications. Benzoxazepines are heterocyclic compounds featuring a benzene ring fused to an oxazepine ring.
Synthesis:
The synthesis of tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate generally involves multiple steps from readily available starting materials. The common synthetic route includes:
- Formation of the Benzoxazepine Ring: Cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
- Introduction of the tert-Butyl Group: Alkylation reactions using tert-butyl halides under basic conditions.
- Methoxylation: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
- Carboxylation: Carboxylation reactions using carbon dioxide or carboxylating agents.
Applications:
this compound, as a benzoxazepine, is known for diverse biological activities and has promising anti-inflammatory, analgesic, and anticancer properties. Other applications and research areas include:
Mechanism of Action
The mechanism of action of tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: can be compared with other benzoxazepine derivatives, such as:
Uniqueness
The uniqueness of tert-Butyl 9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the tert-butyl group may enhance the compound’s stability and lipophilicity, while the methoxy group may influence its electronic properties and reactivity.
Biological Activity
4-Boc-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a synthetic compound belonging to the class of benzoxazepines, which are known for their diverse biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group that enhance its stability and potential therapeutic applications. Research has indicated promising anti-inflammatory, analgesic, and anticancer properties associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | tert-butyl 9-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Molecular Formula | C15H21NO4 |
Molecular Weight | 277.34 g/mol |
Structural Features | Contains a seven-membered oxazepine ring fused to a benzene ring with a Boc and methoxy substituent |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anti-Cancer Activity
- Studies have shown that derivatives of benzoxazepines exhibit cytotoxicity against various solid tumor cell lines. The compound's ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α suggests its potential in cancer therapy by inhibiting tumor growth and promoting apoptosis in cancer cells .
- A comparative study on similar compounds demonstrated significant anti-cancer activity attributed to structural modifications that enhance interaction with cellular targets .
-
Anti-Inflammatory Effects
- The mechanism of action involves inhibiting specific enzymes associated with inflammatory pathways. This results in decreased production of inflammatory mediators .
- The anti-inflammatory activity is further supported by evidence showing reduced levels of pro-inflammatory cytokines in treated cell lines .
-
Analgesic Properties
- Preliminary studies suggest that the compound may exhibit analgesic effects through modulation of pain pathways in animal models. This is particularly relevant in the context of inflammatory pain .
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazepine derivatives related to this compound:
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that compounds with similar structural features showed varying degrees of cytotoxicity. For instance, certain derivatives were found to inhibit cell proliferation effectively while inducing apoptosis .
- Inflammation Models : Animal models treated with benzoxazepine derivatives demonstrated significant reductions in inflammatory markers compared to controls. These findings support the hypothesis that the compound could be developed into an effective anti-inflammatory agent .
The biological activities of this compound are believed to be mediated through:
- Enzyme Inhibition : The compound likely interacts with enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It may bind to specific receptors or ion channels that influence pain perception and inflammation.
Properties
IUPAC Name |
tert-butyl 9-methoxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(17)16-8-9-19-13-11(10-16)6-5-7-12(13)18-4/h5-7H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMAUDSPHINLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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